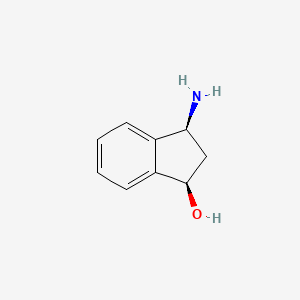
(R)-2-Amino-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2,3-dihydro-1H-inden-1-one is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring an indanone core with an amino group, makes it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2,3-dihydro-1H-inden-1-one typically involves the reduction of 2-aminoindanone using chiral catalysts to ensure the desired enantiomer is obtained. Commonly used methods include catalytic hydrogenation and asymmetric synthesis using chiral auxiliaries or catalysts.
Industrial Production Methods: Industrial production often employs large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and chiral catalysts to achieve high yields and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to optimize the production efficiency and purity of the compound.
Types of Reactions:
Oxidation: ®-2-Amino-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ®-2-Amino-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and as a probe in studying enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of various specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The indanone core provides structural rigidity, enhancing the binding affinity and specificity.
Comparación Con Compuestos Similares
2-Aminoindanone: Lacks the chiral center, making it less specific in chiral applications.
2-Amino-1-indanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-Amino-3,4-dihydro-1H-quinolin-1-one: Contains a quinoline core, offering different electronic properties.
Uniqueness: ®-2-Amino-2,3-dihydro-1H-inden-1-one stands out due to its chiral nature and the presence of both amino and carbonyl functional groups, making it versatile for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2R)-2-amino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5,10H2/t8-/m1/s1 |
Clave InChI |
MFWNULQJIPYQAD-MRVPVSSYSA-N |
SMILES isomérico |
C1[C@H](C(=O)C2=CC=CC=C21)N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)



![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)


![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)
![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)


![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)

